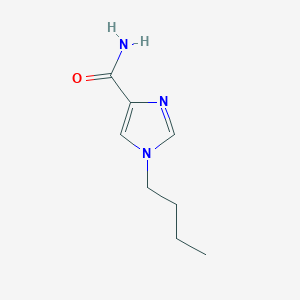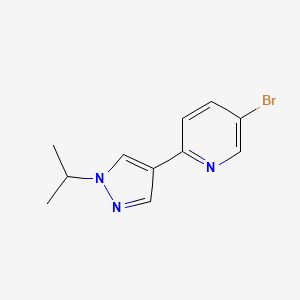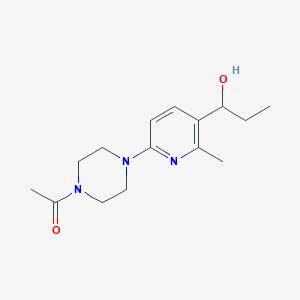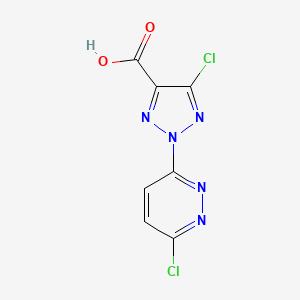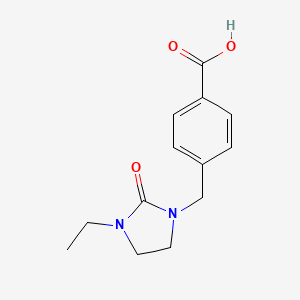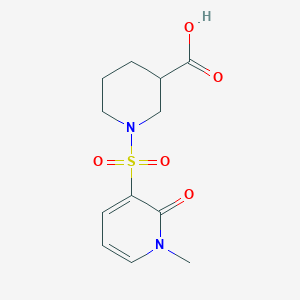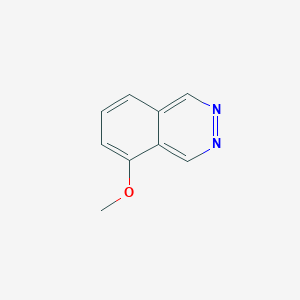
tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a cyano group, and a methylpyridinyl group attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-(5-cyano-4-methylpyridin-2-yl)piperazine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the pyridine ring.
Reduction: The cyano group in the compound can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine or pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted piperazine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of piperazine derivatives with biological macromolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring and the cyano group may play key roles in its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the piperazine and tert-butyl groups, they differ in the substituents attached to the piperazine ring. These differences can significantly impact their chemical reactivity and biological activity.
- Unique Features: tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the cyano and methylpyridinyl groups, which may confer distinct properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C16H22N4O2 |
|---|---|
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
tert-butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N4O2/c1-12-9-14(18-11-13(12)10-17)19-5-7-20(8-6-19)15(21)22-16(2,3)4/h9,11H,5-8H2,1-4H3 |
Clé InChI |
KGMKHEXTINGKKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C#N)N2CCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



